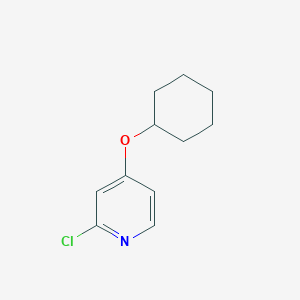

2-Chloro-4-(cyclohexyloxy)pyridine

Descripción

2-Chloro-4-(cyclohexyloxy)pyridine (CAS: 945988-45-4) is a pyridine derivative with the molecular formula C₁₁H₁₄ClNO and a molar mass of 211.69 g/mol. Key physical properties include a predicted density of 1.168±0.06 g/cm³, boiling point of 317.4±22.0 °C, and pKa of 2.20±0.10 . This compound is utilized as a building block in pharmaceutical synthesis, particularly for designing intermediates with tailored steric and electronic properties . Its structure features a chlorine atom at the 2-position and a bulky cyclohexyloxy group at the 4-position, which influence its reactivity and applications.

Propiedades

IUPAC Name |

2-chloro-4-cyclohexyloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSLVJWNBABGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclohexyloxy)pyridine typically involves the reaction of 2-chloropyridine with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of 2-Chloro-4-(cyclohexyloxy)pyridine .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-(cyclohexyloxy)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(cyclohexyloxy)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine-N-oxide derivatives.

Reduction: Formation of piperidine derivatives.

Aplicaciones Científicas De Investigación

2-Chloro-4-(cyclohexyloxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(cyclohexyloxy)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chlorine and cyclohexyloxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physical Properties

The following table summarizes key differences between 2-chloro-4-(cyclohexyloxy)pyridine and related compounds:

Key Observations :

- Substituent Effects : The cyclohexyloxy group introduces significant steric bulk compared to smaller alkoxy groups (e.g., difluoromethoxy or trifluoromethoxy). This bulk may reduce solubility but enhance stability in certain environments .

- For example, 2-chloro-4-(trifluoromethoxy)pyridine derivatives exhibit notable anti-TMV (Tobacco Mosaic Virus) and insecticidal activity .

- Commercial Viability : 2-Chloro-4-(cyclohexyloxy)pyridine is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or demand compared to fluorinated analogs .

Anti-TMV and Insecticidal Activity

- 2-Chloro-4-(trifluoromethoxy)phenyl Derivatives : Compounds like 2-(2-chloro-4-(trifluoromethoxy)phenyl)cyclopenta[c]pyridine (112) demonstrate insecticidal activity against Plutella xylostella and anti-TMV effects. Modifications at the 2-position (e.g., chlorine) enhance anti-TMV activity but reduce insecticidal potency .

Pharmaceutical Intermediates

- CTEP : This pyridine derivative (CAS: 871362-31-1) is a high-purity NMDA receptor antagonist, highlighting the role of chlorine and trifluoromethoxy groups in drug design .

- 2-Chloro-4-(difluoromethoxy)pyridine : Marketed as a high-purity intermediate, its smaller substituents may facilitate easier synthesis and scalability compared to cyclohexyloxy analogs .

Actividad Biológica

2-Chloro-4-(cyclohexyloxy)pyridine is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, observed effects in case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C11H14ClN

- Molecular Weight: 211.69 g/mol

The structure features a pyridine ring substituted with a chlorine atom and a cyclohexyloxy group, which may influence its biological interactions.

The biological activity of 2-Chloro-4-(cyclohexyloxy)pyridine is primarily attributed to its interaction with various molecular targets within the body. Research indicates that compounds in the pyridine class can inhibit the expression and activities of inflammatory mediators, thus suggesting potential anti-inflammatory properties.

Target Pathways

- Inflammatory Mediators: The compound may inhibit key inflammatory pathways, including those involving cytokines and chemokines.

- Mitochondrial Function: Similar compounds have been shown to affect mitochondrial electron transport chains, leading to altered cellular metabolism.

Antimicrobial Properties

Research has indicated that 2-Chloro-4-(cyclohexyloxy)pyridine exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anti-inflammatory Effects

Studies have shown that this compound can significantly reduce inflammation markers in cell cultures, suggesting its potential use in treating inflammatory diseases. For instance, it has been observed to lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in treated cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 2-Chloro-4-(cyclohexyloxy)pyridine against common bacterial strains. The results are summarized in Table 1:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound has varying degrees of efficacy against different bacterial strains.

Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 2-Chloro-4-(cyclohexyloxy)pyridine resulted in a significant decrease in pro-inflammatory cytokine production. The results are presented in Table 2:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 400 |

This reduction illustrates the compound's potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.